An In-Depth Technical Guide to tert-Butyl L-lysinate: Structure, Properties, and Applications
An In-Depth Technical Guide to tert-Butyl L-lysinate: Structure, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-Butyl L-lysinate, a pivotal amino acid derivative. Moving beyond basic data, we delve into the causality behind its application, focusing on the strategic role of its chemical structure in advanced synthetic workflows, particularly in the fields of peptide chemistry and pharmaceutical development.
Core Chemical Identity and Molecular Structure
tert-Butyl L-lysinate is the ester formed between the carboxylic acid of the natural amino acid L-lysine and tert-butanol. This modification temporarily masks the carboxyl group, preventing it from reacting during chemical transformations targeting other parts of the molecule, such as the α-amino or ε-amino groups. Its identity is defined by several key identifiers.
| Identifier | Value | Source |
| CAS Number | 82004-77-1 | [1][2][3] |
| Molecular Formula | C₁₀H₂₂N₂O₂ | [1][2][3] |
| Molecular Weight | 202.30 g/mol | [1][2] |
| IUPAC Name | tert-butyl (2S)-2,6-diaminohexanoate | [3] |
| Common Synonyms | L-Lysine tert-butyl ester; L-Lys-O-t-Bu | [2][3] |
| SMILES | CC(C)(C)OC(=O)N | [3] |
The molecular architecture is fundamental to its utility. The bulky tert-butyl group provides steric hindrance and electronic stabilization to the ester linkage, while the two primary amino groups offer sites for further functionalization.
Caption: Chemical structure of tert-Butyl L-lysinate.
Physicochemical and Spectroscopic Profile
The physical state and spectroscopic fingerprint of tert-Butyl L-lysinate are critical for its handling, characterization, and confirmation in synthetic protocols. While the free base is a colorless oil, its derivatives, particularly N-protected forms, are often crystalline white solids.[1][4][]
Table of Physicochemical Properties:
| Property | Value | Notes |
| Appearance | Colorless oil | [1] N-protected derivatives are typically white powders.[4] |
| Solubility | Soluble in many organic solvents. | The hydrochloride salt of Nε-Boc protected forms shows slight solubility in DMSO, ethanol, and methanol, but is insoluble in water.[4] |
| Storage | Store at 2-8 °C under an inert atmosphere. | Although some suppliers list room temperature storage, refrigeration is recommended to minimize degradation.[1][] |
Table of Characteristic Spectroscopic Data:
| Spectroscopy | Characteristic Peaks / Signals | Rationale |
| ¹H NMR | δ ~1.4 ppm (singlet, 9H); δ ~3.0-4.0 ppm (multiplets); δ ~1.5-2.5 ppm (broad singlets, NH₂) | The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, which is an excellent diagnostic marker.[6] The remaining signals correspond to the lysine backbone protons. |
| ¹³C NMR | δ ~170-175 ppm (C=O); δ ~80 ppm (quaternary C of t-Bu); δ ~28 ppm (CH₃ of t-Bu) | The chemical shifts are characteristic of an ester carbonyl, the quaternary carbon of the tert-butyl group, and the methyl carbons, respectively. |
| FT-IR (cm⁻¹) | 3400-3200 (N-H stretch, broad); 2950-2850 (C-H stretch); ~1740 (C=O ester stretch, strong) | The presence of two primary amines results in broad N-H stretching. The most prominent feature is the strong carbonyl absorption of the tert-butyl ester.[7][8] |
| Mass Spec (ESI-MS) | m/z 203.1 ([M+H]⁺) | The expected protonated molecular ion peak for the parent compound (MW 202.3). |
The Chemistry of Protection: Synthesis and Reactivity
The primary utility of tert-Butyl L-lysinate stems from the chemical properties of the tert-butyl ester, which serves as a robust protecting group for the carboxylic acid. In the landscape of peptide synthesis, protecting groups must be "orthogonal," meaning they can be removed under conditions that do not affect other protecting groups on the molecule.
The tert-butyl ester is a cornerstone of the widely used Fmoc/tBu synthesis strategy.[9] It is stable to the basic conditions (typically piperidine) used to remove the Nα-Fmoc group at each cycle of peptide chain elongation.[10][11] However, it is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step to release the completed peptide from the solid support and remove all side-chain protecting groups.[9][12]
Representative Synthetic Workflow
The synthesis of a fully protected Lysine derivative suitable for peptide synthesis, such as Nα-Fmoc-Nε-Boc-L-lysine tert-butyl ester, illustrates the strategic application of orthogonal protection.
Caption: Generalized synthetic workflow for a protected lysine derivative.
Experimental Protocol: Esterification of Nε-Boc-L-lysine
This protocol describes the targeted esterification of the carboxylic acid in the presence of an N-protected amine.
-
Reaction Setup: Suspend Nε-Boc-L-lysine (1 equivalent) in dichloromethane (DCM) in a pressure-rated vessel equipped with a magnetic stirrer.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Esterification: Cool the vessel to -78°C and condense isobutylene (typically 5-10 equivalents) into the mixture.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully vent the vessel in a fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, Nε-Boc-L-lysine tert-butyl ester, can be purified by silica gel column chromatography to yield the final product.
-
Characterization: Confirm the identity and purity of the product using NMR and Mass Spectrometry, comparing the data to the expected profiles.
Causality: The use of isobutylene under acidic conditions is a classic method for forming tert-butyl esters. The Nε-Boc group is stable to these conditions, demonstrating the orthogonality required for multi-step synthesis.
Core Applications in Research and Development
The unique structural features of tert-Butyl L-lysinate and its N-protected variants make them indispensable in several areas of advanced research.
-
Solid-Phase Peptide Synthesis (SPPS): This is the primary application. As a protected building block, it allows for the precise incorporation of lysine residues into a growing peptide chain.[] The acid-labile tert-butyl ester is compatible with the base-labile Fmoc protecting group, which is the dominant strategy in modern SPPS.[9][13] This orthogonality allows for selective deprotection and chain elongation without compromising the integrity of the side-chain or carboxyl protecting groups.
-
Drug Development and Peptide Mimetics: Lysine residues are often key to a peptide's biological activity, involved in binding, solubility, and structural integrity. Using protected lysine derivatives allows for the synthesis of modified peptides with enhanced stability, altered pharmacokinetic properties, or novel functions.[14]
-
Bioconjugation and Drug Delivery: The ε-amino group of lysine is a common site for attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads.[14] By using a doubly protected derivative like Nα-Fmoc-Nε-Boc-L-lysine tert-butyl ester, a chemist can build a peptide sequence and then, after selective deprotection of the Nε-Boc group, precisely attach a payload to the lysine side chain. This is fundamental to the construction of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[13]
Safety, Handling, and Storage
While tert-Butyl L-lysinate and its common derivatives are not classified as hazardous substances under GHS, standard laboratory safety protocols should always be observed.[15][16]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols or vapors. Avoid contact with skin and eyes.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.
Conclusion
tert-Butyl L-lysinate is more than just a chemical reagent; it is a strategic tool that enables precise control over complex molecular synthesis. Its value lies in the predictable and selective reactivity of the tert-butyl ester group, which provides robust and orthogonal protection for the carboxylic acid functionality. This property is the cornerstone of its utility in modern peptide synthesis and is critical for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. Understanding the chemical principles that govern its use is essential for any scientist working at the forefront of drug discovery and chemical biology.
References
-
LookChem. (n.d.). Cas 13288-57-8, Ne-Boc-L-lysine tert-butyl ester hydrochloride. LookChem. Retrieved February 5, 2026, from [Link]
-
ChemSrc. (2023, October 1). L-Lysine tert-butyl ester | CAS#:82004-77-1. ChemSrc. Retrieved February 5, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Nα,Nε-Bis-boc-L-lysine tert-Butyl Ester | 97347-28-9. Pharmaffiliates. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Lysine tert-butyl ester. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
-
Rana, T. M., & Meares, C. F. (1990). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Bioconjugate Chemistry, 1(4), 357-362. Available from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Amino Acid Derivatives: The Role of N-Boc-L-lysine tert-butyl ester hydrochloride in Research. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 5, 2026, from [Link]
-
Voleti, R., et al. (2020). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 74(8-9), 425-435. Available from [Link]
-
Rana, T. M., & Meares, C. F. (1990). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Taylor & Francis Online. Retrieved February 5, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved February 5, 2026, from [Link]
-
Sabatino, D. (2019). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 211-224. Available from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine hydrochloride. Carl ROTH. Retrieved February 5, 2026, from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids. ResearchGate. Retrieved February 5, 2026, from [Link]
Sources
- 1. tert-butyl L-lysinate 95% | CAS: 82004-77-1 | AChemBlock [achemblock.com]
- 2. L-Lysine tert-butyl ester | CAS#:82004-77-1 | Chemsrc [chemsrc.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. peptide.com [peptide.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. carlroth.com [carlroth.com]
